molecular formula C20H22BrN2NaO4S B127714 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- CAS No. 143407-70-9

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))-

Cat. No.: B127714
CAS No.: 143407-70-9
M. Wt: 489.4 g/mol
InChI Key: GMSWSJGGHHZSSI-CFDZSLPFSA-M
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Description

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyclopentanecarbonyl group, and a thia-azabicycloheptane core. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- involves multiple steps, including the formation of the thia-azabicycloheptane core, the introduction of the bromophenyl group, and the cyclopentanecarbonyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Thia-1-azabicyclo(3.2.0)heptane-2-carboxylic acid, 6-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Thia-1-azabicyclo(320)heptane-2-carboxylic acid, 6-(((1-(3-bromophenyl)cyclopentyl)carbonyl)amino)-3,3-dimethyl-7-oxo-, monosodium salt, (2S-(2-alpha,5-alpha,6-beta))- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

143407-70-9

Molecular Formula

C20H22BrN2NaO4S

Molecular Weight

489.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C20H23BrN2O4S.Na/c1-19(2)14(17(25)26)23-15(24)13(16(23)28-19)22-18(27)20(8-3-4-9-20)11-6-5-7-12(21)10-11;/h5-7,10,13-14,16H,3-4,8-9H2,1-2H3,(H,22,27)(H,25,26);/q;+1/p-1/t13-,14+,16-;/m1./s1

InChI Key

GMSWSJGGHHZSSI-CFDZSLPFSA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Br)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Br)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C3(CCCC3)C4=CC(=CC=C4)Br)C(=O)[O-])C.[Na+]

Synonyms

sodium (2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3 -dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Origin of Product

United States

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